(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine
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Overview
Description
(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group and two propyl groups. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine typically involves the condensation of 2,3-dimethoxybenzaldehyde with appropriate xanthine derivatives under specific reaction conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is then subjected to heating to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, the compound’s ability to interact with cellular membranes and proteins may contribute to its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2,3-Dimethoxystyryl-2’-tributylphosphonium iodide: This compound shares the dimethoxystyryl group but differs in the presence of a phosphonium iodide moiety.
4,6-Bis{4-[(E)-2,3-dimethoxystyryl]phenyl}-2-phenylpyrimidine: Another compound with a similar styryl group but a different core structure.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)-1,3-dipropylxanthine is unique due to its xanthine core and the specific arrangement of substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
151539-27-4 |
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Molecular Formula |
C21H26N4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-12-24-19-17(20(26)25(13-6-2)21(24)27)22-16(23-19)11-10-14-8-7-9-15(28-3)18(14)29-4/h7-11H,5-6,12-13H2,1-4H3,(H,22,23)/b11-10+ |
InChI Key |
HFNRZVXFXCEHHK-ZHACJKMWSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=CC=C3)OC)OC |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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